molecular formula C13H16BrNO3 B13725398 2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid

2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid

Cat. No.: B13725398
M. Wt: 314.17 g/mol
InChI Key: IDZDLVBPCODDJC-UHFFFAOYSA-N
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Description

2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid is an organic compound that features a brominated phenyl ring and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid typically involves the following steps:

    Aminomethylation: The addition of a cyclopropylamino group to the benzene ring.

    Etherification: The formation of an ether bond between the phenyl ring and the propanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and aminomethylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for potential therapeutic uses, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid involves its interaction with specific molecular targets. The bromine atom and the cyclopropylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(4-methoxyphenyl)propanoic acid
  • 3-Bromo-2-(bromomethyl)propionic acid
  • 2-Bromo-3-(morpholin-4-yl)propionic acid

Uniqueness

2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H16BrNO3

Molecular Weight

314.17 g/mol

IUPAC Name

2-[4-bromo-3-[(cyclopropylamino)methyl]phenoxy]propanoic acid

InChI

InChI=1S/C13H16BrNO3/c1-8(13(16)17)18-11-4-5-12(14)9(6-11)7-15-10-2-3-10/h4-6,8,10,15H,2-3,7H2,1H3,(H,16,17)

InChI Key

IDZDLVBPCODDJC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=CC(=C(C=C1)Br)CNC2CC2

Origin of Product

United States

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